DL-Phenylalanine hydroxamate
Description
Contextualization of Hydroxamates as a Scaffold in Academic Chemistry
Hydroxamic acids and their corresponding deprotonated forms, hydroxamates, are a significant scaffold in academic and industrial chemistry, primarily due to their remarkable ability to chelate metal ions. acs.orgnih.gov This property is central to their diverse biological activities and has made them a focal point in medicinal chemistry. acs.orgbenthamdirect.com The hydroxamic acid moiety can act as a bidentate ligand, forming stable complexes with various metal ions, including zinc, iron, magnesium, and calcium. researchgate.net This chelating ability is the basis for their function as inhibitors of metalloenzymes, a large class of enzymes that require a metal ion for their catalytic activity. acs.orgnih.gov
The significance of hydroxamates is underscored by the clinical success of several drugs incorporating this scaffold. For instance, Vorinostat, Belinostat, and Panobinostat are hydroxamic acid-based inhibitors of histone deacetylases (HDACs) used in cancer therapy. acs.org Deferoxamine, another hydroxamate, is employed to treat iron overload. nih.gov The wide range of biological targets for hydroxamates also includes matrix metalloproteinases (MMPs), urease, and peptidases. acs.orgsapub.org
Rationale for Investigating DL-Phenylalanine Hydroxamate within Hydroxamate Chemistry
The investigation of this compound stems from the convergence of two key areas of research: the established biological importance of the hydroxamate functional group and the fundamental role of the amino acid phenylalanine in biological systems. Phenylalanine is an essential amino acid and a precursor for several important biomolecules. By incorporating the hydroxamate moiety into the phenylalanine structure, researchers can create a molecule that mimics the natural amino acid while possessing the metal-chelating properties of a hydroxamic acid.
This dual character makes this compound and its analogues valuable tools for probing the active sites of enzymes that bind phenylalanine or related structures. nih.gov The racemic nature of the DL-form, containing both D- and L-enantiomers, allows for the study of stereochemical preferences in biological systems. The core rationale is to leverage the phenylalanine backbone for specific targeting and the hydroxamate group for potent, metal-mediated inhibition of enzymes. nih.gov
Scope of Academic Research on this compound and Analogues
Academic research on this compound and its analogues is multifaceted, exploring their synthesis, chemical properties, and potential biological applications. Key areas of investigation include:
Enzyme Inhibition: A primary focus is the evaluation of these compounds as inhibitors of various enzymes. For example, phenylalanine hydroxamate derivatives have been studied as potential inhibitors of protein tyrosine kinases and histone deacetylases. nih.govresearchgate.net
Antimicrobial Activity: Researchers have explored the potential of phenylalanine hydroxamates as antimicrobial agents, particularly as quorum sensing inhibitors in bacteria. nih.govrsc.org Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence.
Structural and Mechanistic Studies: The synthesis of various analogues allows for the exploration of structure-activity relationships, providing insights into how modifications to the phenylalanine or hydroxamate portions of the molecule affect its biological activity. nih.gov These studies are often complemented by computational modeling and X-ray crystallography to understand the molecular basis of their interactions with biological targets. researchgate.net
Synthetic Methodology: The development of efficient and stereoselective methods for the synthesis of phenylalanine hydroxamates and related compounds is an ongoing area of research. iosrjournals.org
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H12N2O2 | nih.govalfa-chemistry.com |
| Molecular Weight | 180.20 g/mol | nih.gov |
| IUPAC Name | 2-amino-N-hydroxy-3-phenylpropanamide | nih.gov |
| CAS Number | 36207-44-0 | nih.gov |
| pKa | 10.11 ± 0.40 (Predicted) | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36207-44-0 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
2-amino-N-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)11-13)6-7-4-2-1-3-5-7/h1-5,8,13H,6,10H2,(H,11,12) |
InChI Key |
XWQMGESVWMBPAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NO)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NO)N |
Pictograms |
Irritant |
sequence |
F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dl Phenylalanine Hydroxamate and Its Derivatives
Classical and Contemporary Approaches to N-Hydroxyamide Synthesis
The formation of the N-hydroxyamide (hydroxamate) functional group is the cornerstone of synthesizing DL-phenylalanine hydroxamate. This can be achieved through several established and modern methods.
A fundamental and widely practiced method for synthesizing hydroxamic acids involves the reaction of carboxylic acid derivatives with hydroxylamine (B1172632) or its salts. researchgate.net This approach typically starts with the activation of the carboxylic acid group of phenylalanine or the use of a more reactive derivative like an ester or an acid chloride. researchgate.net
One common route begins with the corresponding ester of DL-phenylalanine, such as DL-phenylalanine methyl ester hydrochloride. This ester is then reacted with hydroxylamine to yield the desired phenylalanine hydroxamate. The reaction is often conducted in an anhydrous alcohol. The use of salt-free hydroxylamine solutions, which may contain lithium salts, can be advantageous as the salting-out effect can promote the crystallization of the hydroxamic acid, thereby improving both the yield and stability of the product. The reaction mixture is typically allowed to stand at a low temperature for several days to facilitate crystallization.
Alternatively, acyl chlorides can be used as the starting material. The acyl chloride of the amino acid is reacted with hydroxylamine to form the hydroxamic acid. researchgate.net
The general reaction scheme for the synthesis from esters is as follows: R-COOR' + NH₂OH → R-CONHOH + R'OH
A summary of common starting materials and general conditions is presented in Table 1.
| Starting Material | Reagents | General Conditions | Reference |
| DL-Phenylalanine methyl ester hydrochloride | Salt-free hydroxylamine | Anhydrous alcohol, low temperature | |
| Carboxylic acid derivatives (general) | Hydroxylamine or N-alkyl/arylhydroxylamine | Alkaline conditions (pH > 10) for esters | researchgate.net |
| Acyl chlorides | Hydroxylamine | - | researchgate.net |
Modern synthetic methods often employ activating agents, similar to those used in peptide synthesis, to facilitate the formation of the hydroxamate bond directly from the carboxylic acid. researchgate.net This approach avoids the need to first prepare a more reactive derivative like an ester or acid chloride.
A widely used method involves the activation of the carboxylic acid group of DL-phenylalanine or its N-protected derivatives with an activating agent, followed by reaction with hydroxylamine. For instance, the carboxylic acid can be activated by ethyl chloroformate in the presence of a base such as N-methylmorpholine. researchgate.netnih.govjmb.or.kr The resulting mixed anhydride (B1165640) is then reacted with hydroxylamine hydrochloride and another base, like triethylamine (B128534), in a suitable solvent such as dimethylformamide (DMF). nih.govjmb.or.kr This reaction is typically initiated at a low temperature (0°C) and then allowed to proceed at room temperature. nih.govjmb.or.kr
A variety of other peptide coupling reagents have been explored for the synthesis of hydroxamates, aiming for high yields, minimal side reactions, and preservation of stereochemical integrity. organic-chemistry.orgpeptide.com Some of these reagents are highlighted in Table 2. The use of such reagents can make the synthesis more efficient and environmentally friendly. peptide.comacs.org For example, the coupling reagent ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) has been shown to be effective for the racemization-free synthesis of hydroxamates, with the added benefit that its byproducts can be recovered and reused. peptide.comacs.orgorganic-chemistry.org
| Activating/Coupling Agent | Base | Solvent | Key Features | Reference |
| Ethyl chloroformate | N-methylmorpholine, Triethylamine | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Common and effective method for activating the carboxylic acid. | researchgate.netnih.govjmb.or.kr |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / Hydroxybenzotriazole (HOBt) | Triethylamine (TEA) | Dichloromethane (DCM) | Widely used for amide bond formation, also applicable to hydroxamates. | nih.govnih.gov |
| Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) | - | - | Recyclable byproducts, racemization-free synthesis. | peptide.comacs.orgorganic-chemistry.org |
| 1-Propanephosphonic acid cyclic anhydride (T3P) | - | - | Promotes hydroxamic acid synthesis from carboxylic acids; can be accelerated by ultrasonication. | organic-chemistry.org |
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound inherently deals with a racemic mixture of the D- and L-enantiomers. The stereochemical integrity of the chiral center is a critical aspect, especially when enantiomerically pure starting materials are used or when the final product is intended for biological applications where stereospecificity is crucial.
During synthesis, harsh reaction conditions, such as high temperatures or extreme pH, can lead to racemization, diminishing the enantiomeric purity of the product. Therefore, controlling these parameters is essential. For instance, in methods involving the activation of the carboxylic acid, maintaining a low temperature during the activation step is a common practice to minimize racemization. nih.govjmb.or.kr The use of certain coupling reagents, like o-NosylOXY, is specifically highlighted for its ability to prevent racemization during the coupling reaction. organic-chemistry.orgpeptide.com
For the synthesis of specific stereoisomers of phenylalanine derivatives, asymmetric synthesis methods are employed. These can involve the use of chiral catalysts, such as cinchona alkaloid quaternary ammonium (B1175870) salts in phase-transfer catalysis, to control the stereochemical outcome of the reaction. nih.gov Enzymatic methods, for example using penicillin G acylase, have also been developed for the enantioselective acylation of DL-phenylalanine, allowing for the separation of enantiomers. researchgate.net Furthermore, biocatalytic cascades have been designed for the stereoinversion of L-phenylalanine derivatives to their D-counterparts. polimi.it
Solid-Phase Synthesis Techniques for Phenylalanine Hydroxamate Analogues
Solid-phase synthesis offers a powerful and efficient platform for the preparation of libraries of phenylalanine hydroxamate analogues, which is particularly valuable for drug discovery and structure-activity relationship studies. google.comnih.gov This methodology simplifies the purification process as excess reagents and byproducts can be washed away from the resin-bound product.
In a typical solid-phase approach, a derivative of phenylalanine is first attached to a solid support, often a resin, through an ester linkage. The synthesis then proceeds by manipulating the functional groups while the compound remains attached to the resin. For example, an Fmoc-protected phenylalanine on the resin can be deprotected and then subjected to further reactions, such as sulfonylation, to generate diverse intermediates.
The final step involves the cleavage of the hydroxamate from the solid support. This is often achieved by treating the resin-bound intermediate with a solution containing hydroxylamine. The efficiency of this cleavage step can be enhanced. For instance, the use of potassium cyanide (KCN) has been shown to significantly accelerate the cleavage of sulfonamide esters from the resin, reducing the reaction time from hours to a much shorter period.
Various solid-phase strategies have been developed for the synthesis of hydroxamic acids. These generally involve immobilizing the hydroxylamine moiety to the resin, either through an O-linkage or an N-linkage, followed by coupling with the desired carboxylic acid. nih.gov Another approach involves the formation of a protected resin-bound hydroxamate, which then undergoes nucleophilic displacement. nih.gov The choice of resin and linker is crucial and can be tailored to the specific synthetic route and the desired cleavage conditions. nih.govgoogle.com For instance, resins like PEGA (poly[acryloyl-bis(aminopropyl)polyethylene glycol]) have been used, where the cleavage is performed by nucleophilic displacement of resin-bound esters with hydroxylamine. researchgate.net
Optimization of Reaction Conditions and Yields for this compound Derivatization
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. science.gov Key parameters that are often fine-tuned include reaction temperature, pH, solvent, and the stoichiometry of reagents. google.com
For instance, in the synthesis of hydroxamic acids from carboxylic acids, controlling the pH is critical. While the reaction of esters with hydroxylamine often proceeds under alkaline conditions (pH > 10), methods have been developed for the conversion of carboxylic acids to hydroxamic acids under neutral pH conditions, which can be advantageous for substrates containing base-sensitive functional groups. researchgate.net
The choice of solvent can also significantly impact the reaction outcome. Solvents like THF and DMF are commonly used in coupling reactions involving activating agents. nih.govjmb.or.kr The reaction temperature is another important factor to control, particularly to prevent side reactions and racemization. Many synthetic procedures for hydroxamate formation involve an initial step at 0°C, followed by stirring at room temperature. nih.govjmb.or.kr
The yield of the final product can be influenced by the purification method. Techniques such as recrystallization and column chromatography are commonly employed to isolate the pure hydroxamate derivative. For example, in the synthesis of N-arylsulfonyl amino acid hydroxamates, after the reaction is complete, the product is often extracted with an organic solvent like ethyl acetate (B1210297) and then purified by silica (B1680970) gel column chromatography.
The optimization process can also involve screening different accelerants or catalysts to improve the reaction rate and yield, especially in the context of creating derivatives. google.com For example, in the formation of oximes from carbonyl-containing compounds and hydroxylamine-containing compounds, various accelerants can be tested to find the optimal conditions. google.com
Design and Synthesis of N-Arylsulfonyl Amino Acid Hydroxamate Derivatives
A significant class of phenylalanine hydroxamate derivatives are the N-arylsulfonyl amino acid hydroxamates. These compounds have been investigated as potential inhibitors of enzymes like matrix metalloproteinases (MMPs). nih.govjmb.or.krnih.gov The synthesis of these derivatives typically involves a multi-step process.
The general synthetic route starts with the N-arylsulfonylation of an amino acid. nih.govjmb.or.kr For example, an amino acid like phenylalanine is dissolved in a suitable solvent such as tetrahydrofuran (THF) and treated with an aqueous solution of a base like sodium carbonate. nih.govjmb.or.kr An arylsulfonyl chloride is then added dropwise at a low temperature (0°C). nih.govjmb.or.kr After the reaction, the mixture is worked up to isolate the N-arylsulfonyl amino acid. nih.govjmb.or.kr
The second step is the conversion of the carboxylic acid group of the N-arylsulfonyl amino acid into a hydroxamate. nih.govjmb.or.kr This is typically achieved using the methods described in section 2.1.2, involving an activating agent. A common procedure is to dissolve the N-arylsulfonyl amino acid in THF, add a base like N-methylmorpholine, and then treat it with ethyl chloroformate at 0°C. nih.govjmb.or.kr The resulting activated intermediate is then reacted with hydroxylamine hydrochloride and triethylamine in DMF to form the final N-arylsulfonyl amino acid hydroxamate derivative. nih.govjmb.or.kr
A variety of N-arylsulfonyl amino acid hydroxamates have been synthesized by modifying both the amino acid backbone and the N-arylsulfonyl group to explore structure-activity relationships. nih.govjmb.or.krnih.gov This modular synthesis allows for the creation of a diverse library of compounds for biological screening. nih.govjmb.or.krnih.gov
Chemical Reactivity and Stability of Dl Phenylalanine Hydroxamate
Chemical Degradation Pathways of Hydroxamates Relevant to Phenylalanine Structures
The stability of the hydroxamate functional group is a critical consideration in its chemical profile. Generally, hydroxamic acids can undergo degradation through several pathways, with hydrolysis being one of the most common. unl.ptresearchgate.net Acid-catalyzed hydrolysis of a hydroxamate, such as DL-phenylalanine hydroxamate, would yield the parent carboxylic acid, phenylalanine, and hydroxylamine (B1172632). unl.pt Other potential degradation routes for hydroxamic acids can include processes like hydroxylation and decarboxylation. researchgate.net In biological systems or relevant in vitro models, enzymatic degradation is also a factor, with hydrolases capable of cleaving amide and hydroxamate bonds. nih.govnih.gov
A significant and characteristic reaction of hydroxamic acids and their derivatives is the Lossen rearrangement. wikipedia.orgunacademy.com This reaction involves the conversion of a hydroxamic acid or, more typically, an activated O-acyl, O-sulfonyl, or O-phosphoryl derivative, into an isocyanate intermediate. wikipedia.orgunacademy.com
The classical mechanism begins with the treatment of an O-acylated hydroxamic acid derivative with a base. The base abstracts the acidic N-H proton, forming the conjugate base. This is followed by a spontaneous rearrangement where the carboxylate anion is eliminated, producing the highly reactive isocyanate. wikipedia.org In the presence of water, this isocyanate intermediate is unstable and hydrolyzes to form a carbamic acid, which then rapidly decarboxylates to yield a primary amine and carbon dioxide gas. wikipedia.org
Recent studies have demonstrated that this rearrangement can be applied to complex molecules containing a phenylalanine backbone. In one example of a deprotective functionalization reaction, a Lossen-type rearrangement was used to convert Nms-amides into ureas using hydroxamic acids. nih.gov Notably, when this chemistry was applied to a substrate containing a Boc-Phe-OH moiety, stereoretention was observed on the phenylalanine portion of the molecule, highlighting the reaction's versatility and potential for stereochemical control. nih.gov The reaction can also be catalyzed under biologically compatible conditions; for instance, phosphate (B84403) ions have been shown to catalyze the Lossen rearrangement of an activated phenyl hydroxamate ester into a primary amine. news-medical.net This transformation of the hydroxamate into a potentially mutagenic isocyanate is a recognized pathway for toxicity. explorationpub.com
Stability Profiles under Varied In Vitro Chemical Conditions
The stability of this compound in aqueous solution is highly dependent on the in vitro chemical conditions, particularly pH. The hydroxamate group is ionizable, and its protonation state influences its reactivity and interactions. The pKa value for the hydroxamic acid of phenylalanine hydroxamate has been measured, which governs the equilibrium between its neutral and anionic forms in solution. nih.gov
At neutral pH, the hydroxamate group is expected to be significantly or fully ionized, which can prevent its interaction with certain enzymes or receptors. In contrast, the neutral form of the hydroxamate is often the more reactive species in chemical transformations. nih.gov
Studies on the stability of phenylalanine hydroxamate (the S-enantiomer) in cell culture media provide insight into its persistence under specific in vitro conditions. When incubated in cell culture at 37 °C for five hours, only a very small amount of the compound (approximately 3%) was observed to have hydrolyzed back to the parent amino acid, phenylalanine. nih.gov This suggests a reasonable degree of stability under these particular physiological-like conditions. However, hydroxamates are generally recognized as having relatively low stability in vivo, which is often attributed to metabolic degradation. unl.pt
The table below summarizes the expected stability and ionization state of this compound under different pH conditions based on general chemical principles of hydroxamates.
| pH Condition | Predominant Form | Expected Relative Stability | Primary Degradation Pathway |
| Acidic (e.g., pH < 4) | Neutral (protonated) | Lower | Acid-catalyzed hydrolysis |
| Neutral (e.g., pH ~7.4) | Anionic (deprotonated) | Moderate | Enzymatic or slow hydrolysis |
| Alkaline (e.g., pH > 10) | Anionic (deprotonated) | Lower | Base-catalyzed hydrolysis/rearrangement |
Reaction Kinetics of Hydroxamate Moiety Modifications
The kinetics of reactions involving the hydroxamate moiety are crucial for understanding its role as an inhibitor or a reactive chemical entity. Studies on a series of O-aryloxycarbonyl hydroxamates, which act as inactivators of serine β-lactamases, provide a detailed model for the reaction kinetics of hydroxamate derivatives. nih.gov
A pH-rate profile for the inactivation reaction indicated that the neutral form of the inhibitor is the reactive species, rather than its anion. nih.gov The rate of the reaction was significantly influenced by the electronic properties of substituents on the molecule. The presence of electron-withdrawing aryloxy substituents was found to enhance the reaction rate. nih.gov
Kinetic studies revealed that the rate-determining step for enzyme inactivation is likely the initial acylation of an active site serine residue, which forms a hydroxamoyl-enzyme intermediate. nih.gov This intermediate then undergoes a partitioning, where it can either be hydrolyzed, releasing the hydroxamate and regenerating the active enzyme, or undergo aminolysis by a nearby lysine (B10760008) residue, leading to an inactive, cross-linked enzyme. nih.gov Nucleophilic trapping experiments confirmed that the aryloxide is the first group to leave, supporting the proposed acylation mechanism. nih.gov While these specific kinetic data are for O-aryloxycarbonyl hydroxamates, they provide a valuable mechanistic framework for the reactivity of the hydroxamate moiety in this compound, especially in its interactions with biological macromolecules like enzymes.
Molecular Interactions and Mechanistic Enzymology of Dl Phenylalanine Hydroxamate
The defining characteristic of DL-Phenylalanine hydroxamate in biological systems is the chemical reactivity of its hydroxamate functional group (-CONHOH). This moiety is a powerful chelating agent, capable of forming stable complexes with various metal ions that are often crucial for the catalytic activity of enzymes.
Metal Chelation Properties and Their Role in Enzyme Binding
The hydroxamate group is a key pharmacophore that enables potent interactions with metalloenzymes. csic.essapub.org When deprotonated, the hydroxamate ion can strongly bind to positively charged metal ions. csic.es This metal-chelating ability is central to its function as an enzyme inhibitor, as it directly targets the metal ions within the active sites of metalloenzymes. wustl.edu
Specificity of Metal Ion Coordination (e.g., Zinc, Iron, Cobalt)
The hydroxamate moiety exhibits a strong affinity for various divalent and trivalent metal ions, with a particular prominence in binding zinc(II) and iron(III) ions, which are common cofactors in metalloenzymes. sapub.orgresearchgate.netnih.gov
Zinc (Zn²⁺): Zinc is the most common metal ion targeted by hydroxamate-based inhibitors. researchgate.netmdpi.com The hydroxamate group acts as an excellent zinc-binding group (ZBG), readily coordinating with the Zn²⁺ ion present in the catalytic domain of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). mdpi.comnih.gov This interaction typically involves the formation of a stable, five-membered ring chelate between the hydroxamate's two oxygen atoms and the zinc ion. nih.gov
Iron (Fe²⁺/Fe³⁺): Hydroxamates are also potent iron chelators. nih.gov This property is exploited by microorganisms that produce hydroxamate-based siderophores to acquire Fe(III). csic.es In the context of enzyme inhibition, this affinity allows hydroxamates to target iron-containing enzymes. nih.govunl.pt For example, some studies have shown that HDAC8 can function as a ferrous (Fe²⁺) enzyme and that its crystal structure, when complexed with a hydroxamate inhibitor, reveals a metal coordination geometry similar to that of the Zn²⁺-containing form. nih.gov Docking studies of certain inhibitors into aromatic amino acid hydroxylases (AAAHs) predict that the hydroxamate group chelates the catalytic iron(II) ion in a bidentate manner. uib.no
Cobalt (Co²⁺): While less commonly the primary target, cobalt-substituted enzymes are frequently used as spectroscopic probes to study inhibitor binding. The addition of hydroxamate inhibitors perturbs the spectral properties of cobalt-substituted enzymes, providing direct evidence of coordination to the metal ion at the active site. pnas.org
Spectroscopic and Structural Elucidation of Metal-Ligand Complexes
A variety of biophysical techniques are employed to characterize the precise nature of the coordination between hydroxamates and metal ions.
X-ray Crystallography: This is a definitive method for determining the three-dimensional structure of an enzyme-inhibitor complex. For instance, the crystal structure of a histone deacetylase-like protein complexed with the hydroxamate inhibitor SAHA was the first to reveal the bidentate chelation of the active site zinc ion. nih.gov Similarly, crystallographic analyses of MMPs have confirmed that the hydroxamic acid group chelates the zinc ions in the catalytic domain.
Spectroscopy: Spectroscopic methods are vital for studying these interactions in solution.
UV-Vis Spectroscopy: This technique can monitor the formation of metal-ligand complexes. Studies on the interaction of phenylalanine hydroxamic acid with copper(II) ions have used UV-Vis spectroscopy to help determine the stoichiometry and stability of the resulting complexes. arkat-usa.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is used to probe the binding of inhibitors to enzymes. NMR-based screening has been employed to identify fragments that bind to metalloproteinases, with the hydroxamic acid group serving as an anchor by coordinating the catalytic zinc. nih.gov
Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD): These techniques are particularly useful for examining the environment of metal ions in proteins. Studies on cobalt-substituted metalloenzymes have used MCD to provide direct spectral evidence that mercapto- and phosphoryl-based inhibitors bind to the metal atom, a principle that extends to hydroxamates. pnas.org
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying the composition of metal-ligand complexes in solution. It has been used to confirm the molecular mass and suggest the structure of copper(II) complexes with phenylalanine hydroxamic acid. arkat-usa.org
Molecular Modeling: Computational methods like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding modes of hydroxamate inhibitors. nih.govnih.gov Docking studies have been used to rationalize the selectivity of phenylalanine-derived hydroxamates for specific MMPs and to show the hydroxamate moiety binding the catalytic zinc ion in HDACs. nih.govfrontiersin.org
Enzyme Inhibition Mechanisms by Phenylalanine Hydroxamates
The primary mechanism by which phenylalanine hydroxamates inhibit enzymes is by targeting the catalytic metal ion, thereby blocking the enzyme's normal function. This makes them particularly effective against the broad class of metalloenzymes.
Zinc-Binding Inhibition of Metalloenzymes
Phenylalanine hydroxamates are potent inhibitors of zinc-dependent metalloenzymes. researchgate.netnih.gov The inhibition mechanism is rooted in the hydroxamic acid functional group, which acts as a strong metal-binding moiety. nih.gov This group mimics the transition state of substrate hydrolysis and binds tightly to the catalytic zinc(II) ion in the enzyme's active site, displacing a water molecule that is essential for catalysis. nih.govunl.pt This coordination renders the enzyme inactive. The phenylalanine portion of the molecule contributes to binding affinity and selectivity by interacting with specific pockets and residues within the enzyme's active site. jmb.or.kr
HDACs are a family of zinc-dependent enzymes that play a crucial role in gene expression by removing acetyl groups from histone and non-histone proteins. nih.govexplorationpub.comrsc.org Phenylalanine-containing hydroxamic acids have been developed as inhibitors of these enzymes. researchgate.net
The inhibition mechanism involves the hydroxamic acid group chelating the Zn²⁺ ion at the bottom of a tunnel-like active site. nih.govresearchgate.net This direct binding to the catalytic zinc ion blocks the enzyme's deacetylase activity. nih.gov The rest of the inhibitor molecule, including the phenylalanine residue, interacts with residues lining the active site channel, which can confer selectivity for different HDAC isoforms. researchgate.net For example, research has focused on designing biarylalanine-containing hydroxamic acids to achieve selectivity for HDAC6 over other isoforms like HDAC1. researchgate.net This selectivity is often driven by interactions with the surface area of the enzyme, which for HDAC6 is shallower and wider than for other isoforms. rsc.org
| Compound Class | Target | IC₅₀ (nM) | Key Findings | Source |
| Phenylalanine-containing hydroxamic acids | HDAC6 | 4.7 - >10,000 | Showed subtype selectivity for HDAC6 over HDAC1. Bulkier cap groups based on phenylalanine can exploit the wider active site channel of HDAC6. | researchgate.net |
| Cinnamoyl hydroxamates (e.g., Panobinostat) | Phenylalanine Hydroxylase (off-target) | 18 | While primarily an HDAC inhibitor, it shows potent off-target inhibition of the iron-containing Phenylalanine Hydroxylase, highlighting the metal-chelating action. | acs.orgnih.gov |
| Hydroxamic acid derivatives | HDAC1, HDAC6, HDAC8 | Variable | Molecular docking and dynamics simulations confirmed affinity for these Class I and IIb HDACs through zinc chelation. | nih.gov |
IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govresearchgate.net Their dysregulation is implicated in various diseases, making them important therapeutic targets. Phenylalanine hydroxamates are a well-studied class of MMP inhibitors. nih.govjmb.or.kr
The core inhibitory action is the chelation of the catalytic zinc ion by the hydroxamate group. Achieving selectivity, particularly for MMP-2 over other MMPs like MMP-1 and MMP-9, is a major goal in drug design to minimize side effects. nih.govresearchgate.net This selectivity is primarily governed by the side chains of the inhibitor that interact with the enzyme's specificity pockets, especially the deep, hydrophobic S1' pocket. mdpi.comnih.gov Bulky amino acids like phenylalanine are well-suited to interact with these pockets. jmb.or.kr By modifying the phenylalanine backbone, researchers have developed potent and selective MMP-2 inhibitors. nih.govjmb.or.krrsc.org For instance, N-biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) was shown to selectively inhibit MMP-2 and MMP-9 but not MMP-1 or MMP-3. nih.gov This selectivity is crucial because broad-spectrum inhibition can lead to adverse effects, such as the musculoskeletal syndrome associated with MMP-1 inhibition. nih.govresearchgate.net
| Compound/Derivative | Target MMP | IC₅₀ (nM) | Key Findings | Source |
| N-Biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) | MMP-2, -9, -14 | Not specified | Selectively inhibits MMP-2, -9, and -14 over MMP-1, -3, and -7. | nih.gov |
| N-arylsulfonyl phenylalanine hydroxamate derivatives | MMP-2 | < 50 | Showed significantly stronger inhibition of MMP-2 compared to MMP-1 (>500 nM), demonstrating high selectivity. | nih.gov |
| Phenylalanine derived hydroxamates with triazole ring | MMP-2 | Not specified | Designed for increased MMP-2/MMP-9 selectivity. Molecular dynamics suggested the triazole ring plays a key role in the binding process. | nih.govrsc.org |
| Succinyl hydroxamate derivatives | MMP-2 | Variable | Modifications to the core structure, such as adding an isobutylidene group, increased selectivity for MMP-2 over MMP-3 by 100-fold. | mdpi.com |
IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Carbonic Anhydrases (CAs)
This compound possesses structural features relevant to the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for catalyzing the reversible hydration of carbon dioxide. nih.gov The inhibitory action of hydroxamates against CAs stems from the ability of the hydroxamic acid moiety (-CONHOH) to act as a potent zinc-binding group (ZBG). nih.govnih.gov
Within the active site of α-CAs, a zinc ion (Zn²⁺) is coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion, which is essential for catalysis. nih.gov Hydroxamate inhibitors function by displacing the coordinated water/hydroxide, with the ionized nitrogen of the hydroxamate group binding directly to the catalytic Zn²⁺ ion. nih.govnih.gov This interaction is further stabilized by a hydrogen bond formed between the carbonyl group of the hydroxamate and the backbone amide of the conserved residue Threonine-199. nih.gov This binding mode effectively blocks the enzyme's catalytic activity. nih.gov
The phenylalanine portion of the molecule also plays a role in the interaction. Studies on CA activators have shown that amino acids, including L- and D-phenylalanine, bind at the entrance of the active site cavity, near the proton shuttle residue His64. nih.govunifi.it This suggests that the phenylalanine scaffold of this compound can position the molecule within the active site, facilitating the chelation of the zinc ion by the hydroxamate group. nih.govnih.gov While specific inhibitory constants for this compound against various CA isoforms are not detailed in the reviewed literature, related hydroxamic acid derivatives have shown potent and selective inhibition against pathogenic CAs, such as that from Trypanosoma cruzi (TcCA), while being less effective against human isoforms. tandfonline.com
Protein Tyrosine Kinases (PTKs)
The interaction of this compound with protein tyrosine kinases (PTKs) reveals a novel, metal-dependent inhibitory mechanism. nih.govacs.org PTKs are key enzymes in cellular signaling pathways, and their catalytic function often relies on the presence of two divalent metal ions, typically Mg²⁺. nih.govacs.org One metal ion (M1) binds to ATP, while the second (M2) acts as an essential activator. nih.gov The M2-binding site shows a high affinity for other transition metal cations, such as Co²⁺ and Zn²⁺. nih.govacs.org
Research on C-terminal Src kinase (Csk), a representative PTK, has demonstrated that phenylalanine hydroxamate (PheH) functions as an inhibitor only in the presence of Co²⁺. nih.govacs.org By itself, PheH does not inhibit Csk activity. acs.org The inhibition is dependent on the formation of a complex between Co²⁺ and the hydroxamate group. acs.org This suggests that this compound acts as a metal-mediated inhibitor, targeting the M2-binding site rather than the more common ATP-binding pocket that most PTK inhibitors target. nih.govacs.org This finding has led to the proposition that hydroxamates can serve as a versatile scaffold for developing a new class of metal-mediated PTK inhibitors. nih.gov
Kinetic Characterization of Enzyme-Inhibitor Interactions (K_i, IC_50)
The inhibitory potency of phenylalanine hydroxamate against protein tyrosine kinases has been quantified through kinetic studies. Specifically, for the inhibition of C-terminal Src kinase (Csk), phenylalanine hydroxamate (PheH) exhibited a half-maximal inhibitory concentration (IC₅₀) of 15.5 µM. acs.org This inhibition was strictly dependent on the presence of 0.2 mM Co²⁺, highlighting the metal-mediated nature of the interaction. In the absence of Co²⁺, PheH showed no significant inhibition of Csk at concentrations up to 1 mM. acs.org
While direct Kᵢ values for this compound are not prominently reported in the literature, IC₅₀ values have been extensively documented for its derivatives in other biological contexts. For instance, novel phenylalanine derivatives incorporating a hydroxamic acid moiety have been evaluated as quorum sensing inhibitors, with IC₅₀ values ranging from 7.12 µM to 92.34 µM. nih.govnih.gov
Inhibitory Activity of Phenylalanine Hydroxamate and Its Derivatives
| Compound/Derivative | Target Enzyme/System | Inhibitory Concentration | Reference |
| Phenylalanine Hydroxamate (PheH) | C-terminal Src Kinase (Csk) | IC₅₀: 15.5 µM (in presence of 0.2 mM Co²⁺) | acs.org |
| Phenylalanine Hydroxamate Derivative 4h | Quorum Sensing (P. aeruginosa) | IC₅₀: 7.12 ± 2.11 µM | nih.gov |
| Phenylalanine Hydroxamate Derivative 4c | Quorum Sensing (P. aeruginosa) | IC₅₀: 9.44 ± 1.44 µM | nih.gov |
| Phenylalanine Hydroxamate Derivative 4a | Quorum Sensing (P. aeruginosa) | IC₅₀: > 100 µM | nih.gov |
Binding Site Analysis and Interaction Modes
The mode of interaction for this compound and its derivatives varies depending on the target enzyme.
For Carbonic Anhydrases , the binding is characterized by the chelation of the active site Zn²⁺ ion. nih.gov The hydroxamate functional group acts as a zinc binder, where its ionized nitrogen directly coordinates with the metal. nih.gov The interaction is further stabilized by a hydrogen bond between the hydroxamate's carbonyl oxygen and the backbone NH group of Thr199. nih.gov The phenylalanine scaffold helps to orient the molecule at the entrance of the active site, facilitating this key interaction. nih.gov
For Protein Tyrosine Kinases like Csk, the interaction mode is distinct and does not involve the ATP-binding site. nih.govacs.org Instead, this compound functions as a metal-mediated inhibitor that targets the M2 metal-binding site. nih.gov This site, which normally binds an activating Mg²⁺ ion, has a high affinity for transition metals like Co²⁺. nih.govacs.org The hydroxamate group of the inhibitor chelates a Co²⁺ ion, and it is this inhibitor-metal complex that binds to the M2 site and exerts the inhibitory effect. acs.org This represents a novel approach to PTK inhibition by targeting a metal binding site rather than the kinase domain's ATP pocket. nih.gov
Mechanistic Investigations of Quorum Sensing Inhibition by Phenylalanine Hydroxamate Derivatives
Recent studies have identified derivatives of phenylalanine bearing a hydroxamic acid moiety as potent inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. nih.govnih.gov The mechanism of these compounds involves disrupting key components of the QS signaling pathway.
In the bacterium Chromobacterium violaceum, these compounds were found to inhibit the CviR receptor, a primary regulator in its QS system. nih.gov Inhibition of CviR leads to a reduction in the production of violacein, a pigment controlled by QS. nih.gov Furthermore, these derivatives demonstrated effective inhibition of the lasB-gfp QS system in Pseudomonas aeruginosa, a pathogen of significant clinical importance. nih.gov
The design of these inhibitors leverages a fragment-based approach, combining the phenylalanine skeleton, known to be a key fragment in some QS signaling molecules, with the hydroxamic acid moiety. nih.gov The hydroxamic acid group is considered a "privileged structure" for this activity, while the phenylalanine backbone provides a scaffold for further modification to enhance potency. nih.gov Computational docking studies have supported these biological findings, confirming the interaction of the derivatives with QS-related protein targets. nih.govnih.gov Importantly, these compounds often exhibit their inhibitory effects without impeding bacterial growth, which is a desirable trait for anti-virulence agents as it may reduce the selective pressure for resistance. nih.gov
Interactions with Non-Enzymatic Biological Targets (e.g., Siderophores)
The hydroxamate functional group of this compound is a key chemical feature found in a major class of non-enzymatic biological molecules known as siderophores. csic.esportlandpress.com Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. csic.es The hydroxamate groups, typically three per molecule in natural siderophores like ferrichrome, form a hexadentate structure that provides very high affinity for Fe³⁺. portlandpress.com
Bacteria that produce and utilize hydroxamate-type siderophores have evolved specific membrane transport systems to recognize and internalize the iron-siderophore complex. csic.es A well-characterized example is the Fhu (ferric hydroxamate uptake) system in bacteria like Staphylococcus aureus. nih.govelifesciences.org This system includes an outer membrane receptor (FhuA in E. coli) and an ABC transporter. csic.esnih.gov
A crucial component of this transporter is the ATPase FhuC, which energizes the import of the iron-laden siderophore across the cell membrane. nih.govelifesciences.org FhuC has been shown to be a "housekeeping" ATPase that can power the transport of various iron sources, including heme, by associating with their specific permeases. nih.govelifesciences.org Therefore, while this compound is not a siderophore itself, its defining hydroxamate moiety is the specific chemical group recognized by these sophisticated bacterial iron acquisition systems.
Structure Activity Relationship Sar Derivations for Dl Phenylalanine Hydroxamate Analogues
Systematic Modification of the Phenylalanine Backbone and Hydroxamate Moiety
Systematic modifications of the phenylalanine backbone and the hydroxamate moiety in DL-phenylalanine hydroxamate analogues have been crucial in developing potent and selective enzyme inhibitors. The phenylalanine backbone provides a scaffold that can be altered to improve interactions with the enzyme's active site, while the hydroxamate group is essential for chelating the zinc ion present in the catalytic domain of many target enzymes.
Modification of the Phenylalanine Backbone:
The phenylalanine backbone can be modified at several positions to enhance binding affinity and selectivity. Bulky amino acids like phenylalanine are often chosen to optimize binding within the active sites of enzymes such as matrix metalloproteinases (MMPs). jmb.or.krnih.gov For instance, in the development of MMP-2 inhibitors, the use of bulky side chains like valine, leucine, and phenylalanine was found to be advantageous for binding within the S1' and S2 pockets of the enzyme. jmb.or.krnih.gov
Furthermore, the stereochemistry of the phenylalanine moiety plays a significant role in inhibitory activity. Studies on HDAC inhibitors have shown that the (S)-configuration of the phenylalanine moiety is often necessary for potent inhibition. mdpi.com This highlights the importance of stereospecific interactions within the enzyme's active site.
Modification of the Hydroxamate Moiety:
The hydroxamate group (-CONHOH) is a key functional group in these inhibitors due to its ability to act as a bidentate ligand and chelate the zinc ion in the active site of metalloenzymes. researchgate.net However, the hydroxamate moiety can be modified to fine-tune the inhibitor's properties. For example, replacing the hydroxamic acid with other zinc-binding groups has been explored to alter the inhibitor's potency and pharmacokinetic profile. ucl.ac.uk
In some cases, the hydroxamate group's effectiveness is pH-dependent due to its ionization. This property can be modulated through structural modifications to optimize activity under physiological conditions. The synthesis of hydroxamic acid derivatives often involves the activation of a carboxylic acid followed by a reaction with hydroxylamine (B1172632), a process that can be adapted to create a variety of analogues for SAR studies.
The following table summarizes the effects of systematic modifications on the activity of this compound analogues:
| Modification | Effect on Activity | Target Enzyme(s) |
| Introduction of bulky side chains (e.g., valine, leucine) | Enhanced binding affinity | MMP-2 jmb.or.krnih.gov |
| (S)-configuration of phenylalanine | Necessary for potent inhibition | HDACs mdpi.com |
| Replacement of hydroxamic acid | Altered potency and pharmacokinetics | HDACs ucl.ac.uk |
| N-arylsulfonylation | Modulated inhibitory activity and selectivity | MMP-2 jmb.or.krnih.gov |
Influence of Substituents on Binding Affinity and Enzyme Selectivity
The introduction of various substituents to the core structure of this compound is a key strategy for modulating binding affinity and achieving selectivity for specific enzyme isoforms. These substituents can interact with different subsites of the enzyme's active site, leading to enhanced potency and a more desirable inhibitory profile.
Substituents on the Phenyl Ring:
Substituents on the phenyl ring of the phenylalanine backbone can significantly influence the inhibitor's interaction with the enzyme's binding pocket. For example, in the design of quorum sensing inhibitors, it was found that increasing the polarity, length, and introducing an aromatic ring in the phenyl moiety seemed to reduce the inhibitory activity. nih.gov This suggests that hydrophobic interactions play a crucial role in the binding of these inhibitors.
Substituents at the N-terminus:
Modifications at the N-terminus of the phenylalanine backbone can also impact activity. In the development of Substance P analogues, substituting the N-terminal phenylalanine with a benzylcarbamate group resulted in compounds with good binding affinities. nih.gov This highlights the importance of the N-terminal region for interacting with the target receptor.
Substituents on the Hydroxamate Moiety:
While the hydroxamate group itself is crucial for zinc binding, substituents can be added to this moiety to further enhance selectivity. For instance, in a series of HDAC inhibitors, the introduction of a methoxy (B1213986) group to the C-4 position of a quinazoline (B50416) cap group was necessary to maintain activity and selectivity for HDAC6. rsc.org
The following table provides examples of how different substituents affect the binding affinity and selectivity of this compound analogues:
| Substituent | Position | Effect on Activity | Target Enzyme(s) |
| Sulfonamido group | Phenyl moiety | Excellent biological activities | Quorum sensing systems nih.gov |
| Benzylcarbamate group | N-terminus | Good binding affinities | Substance P receptor nih.gov |
| Methoxy group | Quinazoline cap | Maintained activity and selectivity | HDAC6 rsc.org |
| Phenylpropyl group | P1' position | Strong activity | MT1-MMP nih.gov |
| Alpha-branched alkyl group | P2' position | Critical for binding | MT1-MMP nih.gov |
Design Principles for Enhanced Specificity Towards Target Enzymes or Pathways
The design of this compound analogues with enhanced specificity for target enzymes or pathways is a primary goal in drug discovery. Achieving selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate. Several key principles guide the design of these specific inhibitors.
Exploiting Structural Differences in Enzyme Active Sites:
One of the most effective strategies for achieving selectivity is to exploit the structural differences between the active sites of various enzyme isoforms. For example, the S1' pocket of MMPs is considered a "selectivity pocket" because its shape and amino acid composition vary among different MMPs. nih.gov By designing inhibitors with side chains that specifically fit into the S1' pocket of the target MMP, it is possible to achieve high selectivity. For instance, inhibitors with a longer side chain at the P1' position are preferable for binding to MMP-2. nih.gov
Targeting Allosteric Sites:
In addition to targeting the active site, inhibitors can be designed to bind to allosteric sites on the enzyme. These sites are distinct from the catalytic site and can modulate the enzyme's activity when a ligand binds to them. While not as common for hydroxamate-based inhibitors, this approach offers an alternative strategy for achieving selectivity.
Multi-target Drug Design:
In some cases, it may be desirable to design inhibitors that target multiple enzymes or pathways involved in a particular disease. This approach, known as multi-target drug design, can lead to enhanced therapeutic efficacy. For example, researchers have developed hybrid molecules that combine the HDAC inhibitory activity of a hydroxamate with the nitric oxide-donating properties of a furoxan moiety. rsc.org
The following table outlines some of the key design principles for enhancing the specificity of this compound analogues:
| Design Principle | Mechanism | Example |
| Exploiting S1' pocket differences | Designing side chains that fit the specific shape and composition of the target enzyme's S1' pocket. | Development of selective MMP-2 inhibitors with bulky side chains. jmb.or.krnih.gov |
| Targeting the enzyme surface | Designing inhibitors that interact with residues on the enzyme surface outside of the active site. | Development of HDAC6-selective inhibitors that exploit the shallower and wider channel of HDAC6. rsc.org |
| Multi-target drug design | Combining pharmacophores for multiple targets into a single molecule. | Hybrid molecules with both HDAC inhibitory and nitric oxide-donating activities. rsc.org |
| Stereospecific interactions | Utilizing the specific stereochemistry of the phenylalanine backbone to achieve selective binding. | The (S)-configuration of phenylalanine being crucial for potent HDAC inhibition. mdpi.com |
By applying these design principles, researchers can develop this compound analogues with improved specificity, leading to more effective and safer therapeutic agents.
Computational Chemistry and Molecular Modeling Studies of Dl Phenylalanine Hydroxamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. These methods, based on the principles of quantum mechanics, can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for a range of applications from small molecules to complex biological systems. acs.orgwiley.com DFT calculations can determine the optimized geometry of DL-Phenylalanine hydroxamate, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state. nih.govrsc.org
In studies of related molecules like L-phenylalanine, DFT has been instrumental in determining the true crystal structure from powder X-ray diffraction data, a task that was challenging for traditional refinement methods. wiley.comrsc.orgdntb.gov.ua Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are critical for understanding the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively.
DFT calculations can also elucidate the vibrational spectra (IR and Raman) of a molecule. researchgate.net By simulating these spectra, researchers can assign specific vibrational modes to different functional groups within this compound, aiding in its experimental characterization. researchgate.net Studies on similar compounds have successfully used DFT to analyze bonding features, intramolecular charge transfer, and hydrogen bonding interactions through methods like Natural Bond Orbital (NBO) analysis. researchgate.net
Table 1: Applications of DFT in Molecular Characterization
| Property Studied | Information Gained | Relevance to this compound |
| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. nih.gov | Provides the foundational structure for all other computational studies like docking and MD simulations. |
| Electronic Properties | Determines electron distribution, HOMO-LUMO gap, and electrostatic potential. researchgate.net | Helps predict sites of reactivity, metabolic stability, and potential intermolecular interactions. |
| Vibrational Spectra | Simulates IR and Raman spectra to identify characteristic vibrational frequencies. researchgate.net | Aids in the experimental identification and structural confirmation of the compound. |
| NBO Analysis | Investigates intramolecular interactions like charge transfer and hydrogen bonding. researchgate.net | Elucidates the internal electronic interactions that contribute to the molecule's overall stability and conformation. |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. frontiersin.org This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. frontiersin.org
For this compound, molecular docking simulations can be used to predict how it binds to the active site of a target protein. The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. tmc.edu
Studies on general hydroxamate inhibitors have shown that the hydroxamate group is crucial for binding, often coordinating with a metal ion (like zinc) in the active site of metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.gov Docking studies can reveal key interactions, such as:
Hydrogen Bonds : Formed between the ligand and amino acid residues in the protein, contributing significantly to binding specificity and stability. nih.govajol.info
Hydrophobic Interactions : Occur between the nonpolar parts of the ligand (like the phenyl group in this compound) and hydrophobic pockets in the receptor. nih.govresearchgate.net
Coordinate Bonds : The hydroxamate moiety chelating with a catalytic metal ion in the active site. nih.gov
By analyzing the predicted binding mode, researchers can understand the structure-activity relationship (SAR) and design more potent inhibitors. The binding affinity, often expressed as a binding free energy (ΔG), can be estimated by the docking program's scoring function, allowing for the comparison of different potential inhibitors. u-strasbg.fr
Table 2: Key Interactions in Ligand-Protein Binding Predicted by Molecular Docking
| Interaction Type | Description | Potential Role in this compound Binding |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). nih.gov | The amino, hydroxyl, and carbonyl groups can act as H-bond donors or acceptors. |
| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. researchgate.net | The phenyl ring can fit into hydrophobic pockets of the target protein. |
| Coordinate Bonds | A covalent bond where one atom provides both shared electrons. nih.gov | The hydroxamate group is a known metal chelator, crucial for inhibiting metalloenzymes. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. nih.gov | Contribute to the overall stability and fit of the ligand in the binding site. |
Molecular Dynamics (MD) Simulations of this compound-Target Complexes
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations introduce flexibility and simulate the dynamic behavior of the complex over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a more realistic, solvated environment. mdpi.com
Starting from a promising pose obtained from molecular docking, MD simulations are performed to assess the stability of the ligand-protein complex. nih.gov By simulating the system for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. researchgate.net
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD) : To monitor the stability of the protein backbone and the ligand's position over time. A stable RMSD suggests a stable binding complex.
Root Mean Square Fluctuation (RMSF) : To identify which parts of the protein are flexible and which are rigid upon ligand binding.
Interaction Analysis : To track the persistence of key interactions (like hydrogen bonds) identified in docking throughout the simulation. nih.gov
MD simulations on phenylalanine binding to its target enzyme, phenylalanine hydroxylase, have revealed that substrate binding induces conformational changes that are critical for the enzyme's regulatory mechanism. nih.govnih.gov Similarly, for a this compound-target complex, MD can provide insights into how the ligand's binding affects the protein's dynamics and function. It can confirm the stability of the binding mode and refine the understanding of the energetic contributions of various interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov
For a series of derivatives of phenylalanine hydroxamate, a QSAR model could be developed to predict their inhibitory activity against a specific target. The process involves several steps:
Data Set Collection : A series of compounds with experimentally measured biological activities (e.g., IC50 values) is required.
Descriptor Calculation : Various numerical descriptors representing the physicochemical properties (e.g., lipophilicity, electronic properties, steric properties) of the molecules are calculated.
Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. nih.gov
A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comresearchgate.net Studies on hydroxamate analogues and other phenylalanine derivatives have successfully used QSAR to identify key structural features that influence their biological activity. researchgate.netresearchgate.net For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the phenyl ring could lead to enhanced inhibitory potency.
In Silico Screening and Virtual Library Design of Phenylalanine Hydroxamate Analogues
In silico screening and the design of virtual libraries are powerful computational tools in modern drug discovery, enabling the rapid assessment of large numbers of molecules for their potential biological activity. These approaches have been applied to the design and identification of novel phenylalanine hydroxamate analogues with a range of therapeutic applications.
A key strategy in virtual library design involves the creation of a diverse collection of chemical structures based on a common scaffold, in this case, this compound. This is often achieved through fragment-based design, where different chemical moieties are computationally attached to the core structure to explore a wide chemical space. For instance, a virtual library of phenylalanine derivatives bearing a hydroxamic acid moiety was designed to identify potent quorum sensing inhibitors. In this study, the phenylalanine backbone was kept as the core, and a variety of substituents were introduced to generate a library of novel hybrid structures nih.gov. The design process often starts with a known active compound or a pharmacophore model that defines the essential structural features required for biological activity.
Once a virtual library is constructed, in silico screening methods are employed to predict the binding affinity and interaction of the designed analogues with a specific biological target. A common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, in the development of novel quorum sensing inhibitors, the designed phenylalanine hydroxamate analogues were docked into the active site of the LasR protein from Pseudomonas aeruginosa nih.gov. The docking scores, which estimate the binding energy, are then used to rank the compounds in the virtual library, prioritizing those with the most favorable predicted interactions for synthesis and experimental testing.
A hierarchical virtual screening protocol offers a multi-step approach to refine the selection of potential lead compounds. This can involve an initial filtering of a large database of compounds based on the presence of the hydroxamic acid functional group. Subsequently, more sophisticated methods like shape-based matching can be used to identify molecules with a three-dimensional shape complementary to a known active ligand. The final step typically involves molecular docking of the shortlisted candidates into the target's binding site, followed by visual inspection of the binding poses to ensure key interactions are present nih.gov.
The following table summarizes a selection of virtually designed phenylalanine hydroxamate analogues and their corresponding docking scores against the LasR protein, illustrating the outcome of an in silico screening campaign.
| Compound ID | Structure | Docking Score (kcal/mol) |
| Analogue 1 | Phenylalanine hydroxamate with a benzoyl group | -8.5 |
| Analogue 2 | Phenylalanine hydroxamate with a naphthoyl group | -9.2 |
| Analogue 3 | Phenylalanine hydroxamate with a biphenylcarbonyl group | -10.1 |
| Analogue 4 | Phenylalanine hydroxamate with a furan-2-carbonyl group | -7.8 |
| Analogue 5 | Phenylalanine hydroxamate with a thiophene-2-carbonyl group | -8.1 |
This table is generated for illustrative purposes based on typical docking score ranges and does not represent actual experimental data.
Theoretical Studies on Tautomerism and Isomerism of the Hydroxamate Group
The hydroxamate functional group (-CONHOH) is a key feature of this compound and its analogues, playing a crucial role in their biological activity, particularly in their ability to chelate metal ions. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the tautomeric and isomeric equilibria of the hydroxamate group, which in turn influences the molecule's shape, electronic properties, and binding capabilities.
Tautomerism:
The hydroxamic acid moiety can exist in different tautomeric forms. Computational studies have identified three primary tautomers: the keto (or amide) form, the iminol (or imidic acid) form, and the nitroso form researchgate.net.
Keto form (N-hydroxy amide): This is generally the most stable tautomer researchgate.net.
Iminol form (α-hydroxy oxime): This tautomer is less stable than the keto form.
Nitroso form (α-nitroso alcohol): This is the least stable of the three tautomers researchgate.net.
Theoretical calculations have shown that the keto form is energetically favored over the iminol and nitroso forms. The relative stability of these tautomers is a critical factor in determining the predominant species in a given environment. The high energy barriers between these tautomers suggest that their interconversion is slow at room temperature researchgate.net.
The following table presents the calculated relative energies of the tautomers of a simple hydroxamic acid (formohydroxamic acid) in the gas phase, as determined by DFT calculations.
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Keto | HCONHOH | 0.00 |
| Iminol | HC(OH)=NOH | +12.5 |
| Nitroso | H₂C(NO)OH | +25.0 |
Data is illustrative and based on typical relative energies from DFT calculations.
Isomerism:
In addition to tautomerism, the hydroxamate group can also exhibit E/Z isomerism (also referred to as cis/trans isomerism) due to the restricted rotation around the C-N amide bond. This results in two distinct spatial arrangements of the substituents around this bond.
Z-isomer: The oxygen of the carbonyl group and the hydroxyl group are on the same side of the C-N bond.
E-isomer: The oxygen of the carbonyl group and the hydroxyl group are on opposite sides of the C-N bond.
The relative stability of the E and Z isomers is influenced by factors such as intramolecular hydrogen bonding and solvent effects. In many cases, the Z-conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen researchgate.net. However, in aqueous solution, the E conformation may be favored nih.gov. Theoretical energy calculations have been used to predict the relative stabilities of these isomers. For example, in silico calculations have shown that for some hydroxamic acid derivatives, the E isomer is energetically more favorable than the Z isomer nih.gov.
The table below shows the calculated relative Gibbs free energies for the 1Z-keto and 1E-keto isomers of a suberoylanilide hydroxamic acid (SAHA) analogue.
| Isomer | Relative Gibbs Free Energy (kcal/mol) |
| 1Z-keto | 0.00 |
| 1E-keto | +2.5 |
Data adapted from a theoretical study on SAHA analogs researchgate.net.
Understanding the energetic landscape of these tautomers and isomers through computational studies is vital for rational drug design, as the specific conformation of the hydroxamate group can significantly impact its interaction with biological targets.
Applications As Chemical Biology Probes and Mechanistic Research Tools
Development of Activity-Based Probes for Target Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes within complex biological mixtures. nih.govnih.gov This technique employs activity-based probes (ABPs), which are small molecules that typically consist of three key components: a recognition element, a reactive group (or "warhead"), and a reporter tag. nih.govsemanticscholar.org
DL-Phenylalanine hydroxamate is an ideal scaffold for the recognition element of ABPs designed to target metalloenzymes, particularly those that bind phenylalanine or similar substrates. The hydroxamate group can act as a warhead by coordinating tightly to a metal cofactor (like Zn²⁺) in an enzyme's active site, effectively trapping the enzyme. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, researchers can visualize or isolate the enzyme-probe complex for identification via mass spectrometry. battelle.org This approach allows for the profiling of enzyme activity directly in native biological systems, offering insights that traditional expression-based proteomics cannot. nih.govfrontiersin.org
Table 1: Components and Targets of a Hypothetical Phenylalanine Hydroxamate-Based ABP
| Component | Function | Example Moiety | Target Enzyme Class |
|---|---|---|---|
| Recognition Element | Provides specificity for the target enzyme's active site. | Phenylalanine | Metalloproteinases, Peptidases |
| Reactive Group (Warhead) | Forms a stable complex with the active enzyme. | Hydroxamic Acid | Zinc Metallohydrolases |
| Reporter Tag | Enables detection and identification of the labeled enzyme. | Biotin, Fluorescein | Various |
This strategy can be used in competitive profiling experiments to screen for new, more potent inhibitors or to identify previously unknown "off-targets" of existing drugs, thereby improving drug development and understanding potential side effects. nih.gov
Use in Understanding Enzyme Complex Assembly and Function
The precise assembly of enzyme-substrate complexes is fundamental to biological catalysis. Inhibitors that mimic substrates or transition states, such as this compound, are critical tools for studying these interactions. By binding tightly to an enzyme's active site, the molecule can effectively "freeze" the enzyme in a specific conformational state.
This enzyme-inhibitor complex can then be subjected to high-resolution structural analysis techniques like X-ray crystallography or cryo-electron microscopy. The resulting structural data provide a molecular snapshot that reveals:
Key binding interactions: How the phenylalanine and hydroxamate moieties are oriented within the active site.
Conformational changes: How the enzyme's structure adapts to accommodate the inhibitor.
Role of cofactors: The coordination geometry of the hydroxamate group with the active site metal ion. nih.gov
For instance, studying the binding of phenylalanine and its analogues to phenylalanine hydroxylase has provided deep insights into the enzyme's kinetic mechanism, including the order of substrate binding and the structural changes that occur upon forming the productive ternary complex. nih.gov While not a direct measure of assembly, understanding how inhibitors interact with the fully formed enzyme provides crucial information about the structure and function of the active site, which is the core of the functional complex.
Integration into Fluorescent Chemosensors for Metal Ions or Other Analytes
Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescent properties. nih.gov These sensors typically combine a receptor unit that selectively binds the target analyte with a fluorophore (a fluorescent molecule). The hydroxamic acid group is an excellent chelator for a variety of metal ions, including biologically important ones like Zn²⁺, Fe²⁺, and Cu²⁺. nih.gov
By chemically linking this compound (the receptor) to a suitable fluorophore, a chemosensor can be created. The binding of a target metal ion to the hydroxamate group can alter the electronic properties of the entire molecule, leading to a detectable change in fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in intensity. The phenylalanine component can provide additional selectivity and influence the sensor's solubility and cellular localization. This approach allows for the sensitive and selective detection of metal ions in environmental and biological samples.
Table 2: Design Principles for a this compound-Based Fluorescent Sensor
| Component | Role | Example | Sensing Mechanism |
|---|---|---|---|
| Receptor | Binds the target analyte with high affinity and selectivity. | This compound | Metal Chelation |
| Fluorophore | Emits light upon excitation; its emission is modulated by analyte binding. | Naphthalimide, Coumarin, Rhodamine | Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET) |
| Analyte | The metal ion or other molecule to be detected. | Zn²⁺, Cu²⁺, Fe²⁺ | Triggers a conformational or electronic change in the sensor. |
Elucidation of Biological Pathways through Specific Inhibition
One of the most direct ways to understand the function of an enzyme in a biological pathway is to observe what happens when its activity is blocked. This compound and its derivatives serve as potent inhibitors for numerous enzymes, making them excellent tools for pathway elucidation.
A prominent example is the inhibition of bacterial quorum sensing. nih.gov Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, controlling processes like biofilm formation and virulence factor production. nih.govunl.pt Phenylalanine derivatives bearing a hydroxamic acid moiety have been shown to be potent inhibitors of this pathway. nih.govresearchgate.net By disrupting the function of key enzymes or receptors in the quorum sensing cascade, such as the CviR protein, these compounds can prevent biofilm formation and reduce bacterial virulence. nih.gov
Similarly, derivatives like N-biphenyl sulfonyl-phenylalanine hydroxamic acid are selective inhibitors of matrix metalloproteinases (MMPs), enzymes that are crucial for tissue remodeling and are implicated in disease pathways like cancer metastasis and inflammation. nih.govnih.gov By inhibiting specific MMPs, researchers can study their precise roles in processes such as the migration of immune cells in inflammatory disorders. nih.gov This targeted inhibition provides a clear link between the function of a single protein and a complex cellular or physiological outcome.
Table 3: Examples of Pathway Elucidation Using Phenylalanine Hydroxamate Derivatives
| Inhibitor Class | Target | Biological Pathway | Research Application/Outcome |
|---|---|---|---|
| Phenylalanine hydroxamates | Quorum sensing proteins (e.g., CviR) | Bacterial Quorum Sensing | Inhibition of biofilm formation; reduction of bacterial virulence. nih.gov |
Analytical Methodologies for Dl Phenylalanine Hydroxamate Characterization
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is fundamental in determining the purity of DL-Phenylalanine hydroxamate by separating it from any starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of phenylalanine and its derivatives. rsc.orgnih.gov This method allows for the separation of the target compound from potential impurities.
A typical HPLC system for analyzing phenylalanine derivatives involves a C18 column, a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, and a UV detector for detection. rsc.orgresearchgate.net The quantification of the compound is achieved by integrating the area of its chromatographic peak and comparing it to a calibration curve constructed from standards of known concentrations. researchgate.net The retention time, under specific conditions, serves as a qualitative identifier for the compound. For instance, in the analysis of phenylalanine, retention times are typically consistent run-to-run, allowing for reliable identification. rsc.org
The following table outlines typical parameters for an HPLC method for analyzing phenylalanine-related compounds.
| Parameter | Example Condition | Purpose |
| Column | C18 (ODS) | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer mixture | Eluent to carry the sample through the column. |
| Detector | UV (e.g., 210-260 nm) | Detects the aromatic phenyl group. researchgate.netthermofisher.com |
| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. researchgate.net |
| Temperature | Ambient or controlled (e.g., 23 °C) | Affects retention time and peak shape. researchgate.net |
This method can be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. rsc.orgresearchgate.net
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. ¹H NMR would confirm the presence of protons associated with the phenyl group, the α- and β-carbons, and the N-H and O-H protons of the hydroxamate moiety. ¹³C NMR would identify all unique carbon atoms, including the carbonyl carbon of the hydroxamate group.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. Techniques like LC-MS combine the separation power of HPLC with the detection capabilities of MS. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show distinct bands corresponding to O-H and N-H stretching from the hydroxamate group, C=O stretching of the carbonyl group, and vibrations characteristic of the aromatic phenyl ring. researchgate.netmdpi.com
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H Stretch (Hydroxamate) | 3200 - 3000 (Broad) |
| N-H Stretch (Hydroxamate) | 3300 - 3100 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=O Stretch (Hydroxamate Carbonyl) | 1680 - 1630 |
| C=C Stretch (Aromatic Ring) | 1600 - 1450 |
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl group in this compound results in characteristic UV absorption maxima. Phenylalanine itself typically shows absorption peaks at around 252 nm, 258 nm, and 264 nm. thermofisher.com The hydroxamate group may slightly alter the exact position and intensity of these peaks. nih.gov
Determination of Enantiomeric Purity
Since the subject is a DL-mixture, it is composed of two enantiomers (D- and L-Phenylalanine hydroxamate). Determining the ratio of these enantiomers is crucial, especially if a chiral synthesis is attempted or if the biological activity is stereospecific. Chiral HPLC is the most effective and widely used technique for this purpose. yakhak.org
Chiral HPLC methods separate enantiomers by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. researchgate.net The differential interaction between the enantiomers and the chiral environment leads to different retention times, allowing for their separation and quantification. yakhak.org
Several types of CSPs have been successfully used for the separation of phenylalanine enantiomers, including those based on teicoplanin, ristocetin A, cyclodextrins, and crown ethers. researchgate.netankara.edu.tr The choice of mobile phase composition, which can be operated in normal-phase, reversed-phase, or polar-organic mode, is critical for achieving optimal resolution. researchgate.netnih.gov For example, sufficient enantioseparation of phenylalanine has been achieved on teicoplanin and ristocetin-based columns using a reversed-phase mode with acetonitrile/water mobile phases. researchgate.net In some cases, derivatization of the analyte with a fluorescent tag is performed prior to HPLC analysis to enhance detection sensitivity. researchgate.netnih.gov
The following table summarizes various chiral HPLC conditions reported for the separation of phenylalanine enantiomers, which are applicable to this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Key Finding | Reference |
| Teicoplanin | Acetonitrile / Water (75/25, v/v) | Reversed-Phase | Achieved resolution value of 1.59. | researchgate.net |
| Ristocetin A | Acetonitrile / Water (60/40, v/v) | Reversed-Phase | Achieved resolution value of 2.75. | researchgate.net |
| C18-Teicoplanin (Coupled) | Methanol / 2 mM Sodium 1-octanesulfonate | Step Gradient | Enantiomeric resolution was greater than 1.5. | nih.gov |
| Crown Ether | Water:TFA (99.5:0.5) / Acetonitrile:Ethanol:TFA (85:15:0.5) | Gradient | Provided enantioseparation for most proteinogenic amino acids. | ankara.edu.tr |
Other techniques like NMR spectroscopy using chiral solvating agents can also be employed to determine enantiomeric purity. researchgate.net Additionally, fluorescence spectroscopy in the presence of a chiral selector, such as α-acid glycoprotein, has been used to determine the enantiomeric composition of dansyl-derivatized phenylalanine. nih.gov
Future Research Directions and Unexplored Avenues for Dl Phenylalanine Hydroxamate
Exploration of Novel Synthetic Routes and Scalable Production
The synthesis of hydroxamic acids, including DL-phenylalanine hydroxamate, has traditionally relied on methods such as the reaction of activated carboxylic acid derivatives with hydroxylamine (B1172632). nih.gov Common activating agents include cyanuric chloride, which has been used for the synthesis of enantiopure hydroxamates from α-amino acids and peptides in high yields. nih.gov Another approach involves the use of ethyl chloroformate to activate carboxylic acids for reaction with hydroxylamine. eurjchem.com While effective on a laboratory scale, these methods can present challenges for large-scale production, including the use of hazardous reagents and the generation of byproducts that require extensive purification. organic-chemistry.org
Future research is directed towards developing more efficient, sustainable, and scalable synthetic routes. One promising area is the use of biocatalysts, such as amidases, which can offer high selectivity and operate under mild reaction conditions, potentially reducing the environmental impact of the synthesis. researchgate.net Continuous flow chemistry is another avenue being explored to improve reaction efficiency, control, and safety, which is particularly important for industrial-scale production. organic-chemistry.org Solid-phase synthesis, which involves immobilizing the hydroxylamine group and then coupling it with the desired carboxylic acid, offers a streamlined process with easier purification. nih.gov The development of one-pot reaction methodologies, where multiple synthetic steps are carried out in a single reaction vessel, can also significantly improve efficiency and reduce waste. nih.gov The goal is to establish cost-effective and environmentally friendly processes that can meet the potential future demand for this compound and its derivatives. organic-chemistry.org
| Synthetic Method | Key Features | Potential for Scalability |
| Activated Carboxylic Acids | Use of reagents like cyanuric chloride or ethyl chloroformate. nih.goveurjchem.com | Moderate; may involve hazardous reagents and byproducts. organic-chemistry.org |
| Biocatalysis | Employs enzymes like amidases for high selectivity and mild conditions. researchgate.net | High; offers a greener and more sustainable approach. |
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. organic-chemistry.org | High; provides better control, safety, and efficiency. organic-chemistry.org |
| Solid-Phase Synthesis | Immobilized hydroxylamine is coupled with the carboxylic acid. nih.gov | Good; simplifies purification and workflow. nih.gov |
| One-Pot Reactions | Multiple reaction steps in a single vessel. nih.gov | High; improves efficiency and reduces waste. nih.gov |
Design of Metabolically Stable (Chemically Stable) Phenylalanine Hydroxamates
A significant hurdle in the development of hydroxamic acid-based compounds is their metabolic instability. researchgate.netresearchgate.net The hydroxamate functional group is susceptible to hydrolysis by plasma esterases, specifically arylesterases and carboxylesterases, leading to high plasma clearance and reduced in vivo efficacy. researchgate.netnih.gov This metabolic vulnerability can also lead to the formation of potentially mutagenic byproducts through processes like the Lossen rearrangement or the release of hydroxylamine. mdpi.com
To address these stability issues, researchers are exploring various medicinal chemistry strategies. One approach is to introduce structural modifications that sterically hinder the access of esterases to the hydroxamic acid moiety. researchgate.net This can include the incorporation of bulky groups near the hydroxamate functional group. Another strategy involves altering the electronic properties of the molecule to reduce the electrophilicity of the hydroxamate carbonyl group, making it less susceptible to nucleophilic attack by esterases. acs.org Furthermore, the replacement of the hydroxamic acid with bioisosteres that mimic its metal-chelating properties but possess greater metabolic stability is a key area of investigation. pressbooks.pub For instance, non-hydroxamate zinc-binding groups are being explored to design more stable inhibitors. nih.gov The introduction of unnatural amino acids or modifications to the peptide backbone, such as the substitution of amide bonds with more stable linkages, can also enhance resistance to proteolytic degradation. mdpi.com The overarching goal is to design phenylalanine hydroxamate analogs with improved pharmacokinetic profiles, ensuring they can reach their biological targets at therapeutic concentrations for a sufficient duration. nih.gov
| Strategy for Enhancing Stability | Mechanism | Example Application |
| Steric Hindrance | Introducing bulky groups near the hydroxamate to block esterase access. researchgate.net | Gem-disubstitution alpha to the hydroxamate. acs.org |
| Electronic Modification | Reducing the electrophilicity of the carbonyl carbon. acs.org | Introduction of electron-donating groups in proximity. |
| Bioisosteric Replacement | Replacing the hydroxamate with a more stable metal-chelating group. pressbooks.pub | Use of o-aminoanilide groups for selective HDAC inhibition. mdpi.com |
| Backbone Modification | Replacing labile peptide bonds with more stable linkages. mdpi.com | Substitution of amides with sulfonamides. mdpi.com |
Identification of Novel Enzyme Targets and Biological Pathways
The hydroxamic acid moiety is a well-established zinc-binding group, making compounds like this compound potential inhibitors of a wide range of metalloenzymes. unimi.itacs.org While research has focused on targets like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), there is a vast landscape of other metalloenzymes that could be modulated by this class of compounds. nih.gov Future research will involve high-throughput screening of this compound and its derivatives against diverse enzyme panels to identify novel targets. nih.gov
This exploration could uncover new therapeutic opportunities in areas beyond the current focus. For example, hydroxamic acids have been investigated as inhibitors of ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer and inflammation. nih.gov They have also shown potential as quorum sensing inhibitors, which could offer a novel approach to combating bacterial infections by disrupting their communication pathways. nih.gov Furthermore, understanding the broader biological pathways affected by this compound is crucial. This involves systems biology approaches, such as genomics, proteomics, and metabolomics, to elucidate the downstream effects of inhibiting newly identified enzyme targets. By mapping these interactions, researchers can gain a more comprehensive understanding of the compound's mechanism of action and identify potential on-target and off-target effects. researchgate.net This knowledge is essential for predicting both the therapeutic efficacy and potential side effects of new drug candidates based on the this compound scaffold.
Advanced Computational Approaches for Predictive Modeling
Computational modeling has become an indispensable tool in modern drug discovery, and its application to this compound research is poised to accelerate the design of new and improved derivatives. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of phenylalanine hydroxamate analogs with their biological activity and metabolic stability. amazonaws.com These models can then be used to virtually screen large libraries of compounds, prioritizing those with the most promising properties for synthesis and experimental testing. tandfonline.com
Molecular dynamics (MD) simulations offer a powerful way to study the dynamic interactions between this compound derivatives and their target enzymes at an atomic level. nih.gov These simulations can provide insights into the binding modes of inhibitors, the conformational changes that occur upon binding, and the key residues involved in the interaction. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors. Furthermore, advanced computational methods like free energy perturbation (FEP) can be used to accurately predict the binding affinities of new analogs, further refining the selection process. nih.gov The integration of artificial intelligence and machine learning algorithms into these computational workflows is expected to enhance their predictive power, enabling the design of novel phenylalanine hydroxamates with optimized properties for specific therapeutic applications. arxiv.org
| Computational Approach | Application in this compound Research |
| QSAR Modeling | Predicting biological activity and metabolic stability of analogs. amazonaws.com |
| Molecular Docking | Predicting the binding mode and orientation of inhibitors in the enzyme active site. nih.gov |
| Molecular Dynamics (MD) Simulations | Studying the dynamic interactions and conformational changes upon binding. nih.govnih.gov |
| Free Energy Perturbation (FEP) | Accurately predicting the binding affinities of new derivatives. nih.gov |
| AI/Machine Learning | Enhancing predictive models for activity, stability, and selectivity. arxiv.org |
Development of this compound as Scaffolds for Complex Chemical Systems (e.g., PROTACs as chemical probes)
The this compound scaffold holds significant potential beyond its direct use as an enzyme inhibitor. Its ability to chelate metal ions can be leveraged in the design of more complex chemical systems, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The phenylalanine hydroxamate moiety could serve as the "warhead" that binds to a metalloenzyme of interest, while being chemically linked to a ligand that binds to an E3 ligase. This approach offers a powerful strategy for targeted protein degradation, which can have advantages over traditional enzyme inhibition.
The development of this compound-based PROTACs would require careful design of the linker connecting the hydroxamate warhead to the E3 ligase ligand, as the length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The versatility of the phenylalanine scaffold allows for the introduction of various functional groups to attach different linkers and E3 ligase binders, enabling the optimization of PROTAC properties. These chemical probes could be invaluable tools for studying the biological roles of specific metalloenzymes by selectively depleting them from cells.
Investigation of Non-Classical Inhibition Mechanisms
While the primary mechanism of action for hydroxamate-based inhibitors is chelation of the metal ion in the enzyme's active site, there is a growing interest in exploring non-classical inhibition mechanisms. researchgate.net This includes allosteric inhibition, where an inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov Investigating whether this compound or its derivatives can act as allosteric modulators of certain enzymes could open up new avenues for achieving inhibitor selectivity.
Another area of exploration is the possibility of "inhibitor trapping," where the inhibitor binds to a transient conformational state of the enzyme, effectively locking it in an inactive form. mdpi.com This mechanism can lead to very high-affinity binding and prolonged inhibition. Furthermore, some inhibitors may exhibit a "type II" binding mode, where they bind to the inactive conformation of an enzyme, stabilizing it and preventing its activation. nih.govacs.org Understanding these non-classical binding modes requires a combination of experimental techniques, such as X-ray crystallography and kinetic studies, as well as computational approaches like molecular dynamics simulations. nih.gov The discovery of this compound derivatives that operate through these unconventional mechanisms could lead to the development of highly selective and potent therapeutic agents with novel modes of action.
Q & A
Q. What are the established synthetic routes for DL-Phenylalanine hydroxamate, and how do they influence yield and purity?
this compound can be synthesized via Strecker synthesis using phenylacetaldehyde, hydrogen cyanide, and ammonia, or through carbonyl condensation of benzaldehyde with hydantoin followed by hydrogenation and hydrolysis . Methodological optimization, such as controlling reaction pH and temperature, is critical to minimize racemization and improve enantiomeric purity. Post-synthesis purification via recrystallization or chromatography ensures high yields (>85%) and reduces byproducts like unreacted hydantoin derivatives .
Q. What analytical techniques are recommended for quantifying this compound in biological or environmental samples?
High-performance liquid chromatography (HPLC) with chiral stationary phases is effective for separating D- and L-enantiomers in racemic mixtures . For structural confirmation, ¹³C-NMR spectroscopy resolves hydroxamate-specific carbonyl resonances (e.g., 170–175 ppm for the hydroxamic acid moiety), while mass spectrometry (MS) provides molecular ion validation (m/z 180.21 for the free base) . Colorimetric assays, such as the Folin-Ciocalteu method, may require prior derivatization to enhance sensitivity .
Q. How does this compound inhibit enzymes like leucyl aminopeptidase, and what experimental approaches validate this?
this compound acts as a competitive inhibitor by mimicking the transition state of peptide bond hydrolysis. Enzyme kinetics assays (e.g., Michaelis-Menten plots with varying substrate concentrations) reveal reduced V_max and unchanged K_m, confirming competitive inhibition. Spectrophotometric monitoring of p-nitroaniline release from leucine-p-nitroanilide substrates at 405 nm quantifies inhibition potency (IC₅₀ ≈ 15 µM for bacterial leucyl aminopeptidase) .
Advanced Research Questions
Q. How can advanced NMR techniques elucidate the structural dynamics of hydroxamate-containing siderophores derived from this compound?
2D ¹H-¹³C heteronuclear single-quantum coherence (HSQC) and correlation spectroscopy (COSY) identify hydroxamate-iron coordination sites. For example, desferrioxamine siderophores exhibit distinct ¹³C shifts at δ 175 ppm (hydroxamate carbonyl) and δ 55 ppm (N–O bonding carbons), with NOE effects confirming intramolecular hydrogen bonding . Isotopic labeling (¹⁵N/¹³C) further tracks iron-binding stability under physiological pH .
Q. What environmental and genetic factors influence hydroxamate accumulation in crops, and how can experimental designs account for these variables?
Hydroxamate content in maize hybrids varies significantly with organ age (e.g., <12-day-old shoots show 2× higher levels than mature leaves) and nitrogen availability . Controlled factorial experiments (e.g., irrigation × fertilization × genotype) with ANOVA analysis can isolate treatment effects. For example, soybean trials in the Viișoara-Turda region demonstrated a 8.8% increase in DL-phenylalanine under optimized irrigation (a2×b2×c1 treatment) compared to controls .
Q. What methodologies enable enantioseparation of this compound for studying enantiomer-specific bioactivity?
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation (α > 1.5) in HPLC. Preparative-scale resolution using supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases yields >99% enantiomeric excess (ee) for pharmacological assays . Circular dichroism (CD) at 220 nm verifies enantiopurity post-separation .
Q. How does this compound modulate neurochemical pathways as a precursor, and what in vitro models validate this?
L-Phenylalanine (50% of the racemate) serves as a tyrosine precursor, elevating dopamine synthesis in PC12 cells (confirmed via LC-MS quantification). Concurrently, D-Phenylalanine inhibits carboxypeptidase A, prolonging enkephalin-mediated analgesia in murine neuroblastoma assays (IC₅₀ ≈ 20 µM) . Co-administration with monoamine oxidase inhibitors (MAOIs) requires careful dose optimization to avoid serotonin syndrome .
Q. What role does hydroxamate content play in plant resistance to pathogens, and how can resistant hybrids be selected?
Hydroxamates chelate iron, limiting pathogen growth. Field trials comparing maize hybrids (e.g., P9578 vs. PR38A79) under Fusarium inoculation show a 30% reduction in fungal biomass in high-hydroxamate genotypes. Laboratory bioassays using detached leaf assays with hydroxamate extracts (0.1–1.0 mM) correlate with field resistance metrics (R² = 0.78) .
Q. How should researchers design multi-variable agricultural studies to assess this compound’s role in crop stress responses?
Split-plot designs with randomized block arrangements control spatial variability. For example, a 3×3×2 factorial design (irrigation levels × fertilizer types × genotypes) with three replicates quantifies interaction effects. Metabolomic profiling (GC-MS) of phloem exudates identifies hydroxamate-linked stress markers (e.g., jasmonic acid) .
Q. What catalytic strategies improve the synthesis of this compound derivatives for drug discovery?
Mizoroki-Heck cross-coupling using Pd(OAc)₂ catalysts (2 mol%) and aryl halides functionalizes the hydroxamate backbone. For example, coupling with 4-bromostyrene yields styryl derivatives with 75% conversion (confirmed via ¹H-NMR integration of vinyl protons at δ 6.8–7.2 ppm). Microwave-assisted synthesis reduces reaction times from 24 h to 2 h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
